- On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Cas no 97-74-5 (Tetramethylthiuram monosulfide)

97-74-5 structure

商品名:Tetramethylthiuram monosulfide

Tetramethylthiuram monosulfide 化学的及び物理的性質

名前と識別子

-

- Tetramethyl thiuram monosulfide

- TMTM

- tetramethylthiodicarbonic diamide

- accelerator tmtm

- thiodicarbonic diamide , tetramethyl-

- tetramethy thiuram monosulfide

- aceto tmtm

- ancazide is

- anhydridetetramethyltrithiocarbamique

- bis(dimethylthiocarbamyl) monosulfide

- carbamic acid, dimethyldithio-, anhydrosulfide

- carbamic anhydride, tetramethyltrithio-

- carbamodithioic acid, dimethyl-, anhydrosulfide

- cp2113

- cyuram ms

- dimethyl-carbamodithioicacianhydrosulfide

- dimethyldithio-carbamicacianhydrosulfide

- ekagom tm

- monosulfure de tetramethylthiurame

- Bis(dimethylthiocarbamyl) sulfide

- Bis(Dimethylthiocarbamoyl) Sulfide

- TMTM(TS)

- UNADS

- 200#Solvent naphtha

- Tetramethylthiuram monosulfide

- Monothiuram

- Mono-thiurad

- Thiuram MM

- TMTMS

- Monex

- Tetramethylthiuram sulfide

- Vulkacit Thiuram MS

- Vulkacit ms

- Tetramethylthiuramide sulfide

- Pennac MS

- Tetramethylthiurammonium sulfide

- Tetramethylthiuramonosulfide

- Vulkacit thiuram ms/C

- Tetramethylthiuram monosulphide

- Thiuram monosulfide, tetramethyl-

- Bis(dimethylthiocarbamyl) mo

- Sulfide, bis(dimethylthiocarbamoyl) (8CI)

- Sulfide, bis(dimethylthiocarbamyl) (3CI)

- Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)

- Accelerator TS

- N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide

- N,N,N′,N′-Tetramethylthiuram monosulfide

- Nocceler TS

- NSC 3400

- NSC 4767

- OCIDM

- Promoter TS

- Rhenocure Thiuram MS/C

- Rhenogran TMTM 80

- Sanceler TS

- Sanceler TS-G

- Soxinol TS

- Sulfide, bis[(dimethylamino)thioxomethyl]

- Super Accelerator 500

- Tetramethyldithiocarbamic acid anhydrosulfide

- TMTM 80

- TS

- TS 80

- TS 80 (vulcanizer)

-

- MDL: MFCD00014870

- インチ: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3

- InChIKey: REQPQFUJGGOFQL-UHFFFAOYSA-N

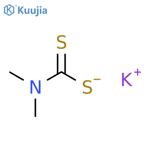

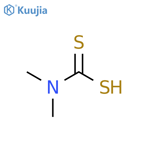

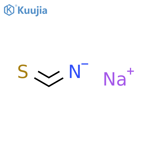

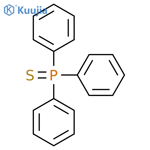

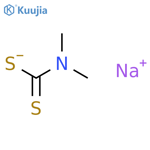

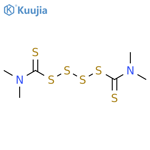

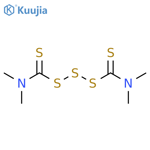

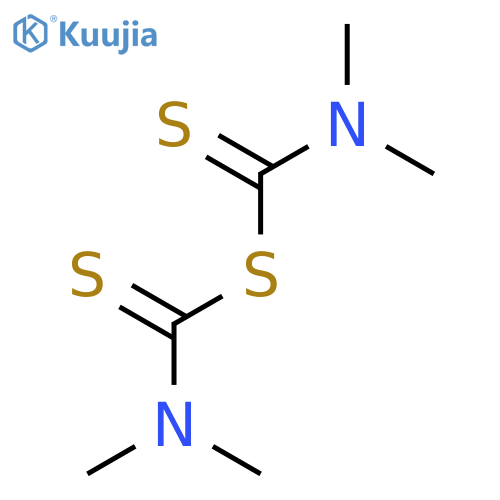

- ほほえんだ: S=C(N(C)C)SC(N(C)C)=S

- BRN: 1775650

計算された属性

- せいみつぶんしりょう: 208.01600

- どういたいしつりょう: 208.01626

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 96

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 色と性状: 黄色粉末または粒子

- 密度みつど: 1.37

- ゆうかいてん: 108.0 to 111.0 deg-C

- ふってん: 260.9°Cat760mmHg

- フラッシュポイント: 華氏度:312.8°f< br / >摂氏度:156°C< br / >

- 屈折率: 1.4825 (estimate)

- すいようせい: 不溶性

- PSA: 95.96000

- LogP: 1.41260

- FEMA: 2440

- ようかいせい: 水に溶けず、ガソリンに溶け、エタノール、ベンゼン、アセトン、クロロホルムに溶けます。

Tetramethylthiuram monosulfide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H317-H411

- 警告文: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-43-51/53

- セキュリティの説明: S24-S26-S37-S61

- RTECS番号:WQ1750000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 包装グループ:III

- リスク用語:R22; R43; R51/53

- 危険レベル:9

- TSCA:Yes

- セキュリティ用語:9

- 包装等級:III

Tetramethylthiuram monosulfide 税関データ

- 税関コード:3812100000

- 税関データ:

中国税関コード:

3812100000

Tetramethylthiuram monosulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T889718-1g |

Tetramethylthiuram Monosulfide |

97-74-5 | 1g |

$ 50.00 | 2022-06-02 | ||

| MedChemExpress | HY-W020246-25mg |

Tetramethylthiuram monosulfide |

97-74-5 | 99.28% | 25mg |

¥500 | 2024-07-19 | |

| eNovation Chemicals LLC | D628504-25g |

Bis(dimethylthiocarbamyl) sulfide |

97-74-5 | 97% | 25g |

$110 | 2024-05-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-500G |

Tetramethylthiuram monosulfide |

97-74-5 | >98.0%(GC) | 500g |

¥290.90 | 2023-08-31 | |

| S e l l e c k ZHONG GUO | S2432-25mg |

Tetramethylthiuram monosulfide |

97-74-5 | 99.66% | 25mg |

¥670.96 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-25G |

Tetramethylthiuram monosulfide |

97-74-5 | >98.0%(GC) | 25g |

¥42.90 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229438-100 g |

Tetramethylthiuram monosulfide, |

97-74-5 | 100g |

¥384.00 | 2023-07-10 | ||

| abcr | AB119011-500g |

Tetramethylthiuram monosulfide, 97%; . |

97-74-5 | 97% | 500g |

€126.20 | 2024-06-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 567205-100G |

Tetramethylthiuram monosulfide |

97-74-5 | 100g |

¥689.49 | 2023-12-03 | ||

| 1PlusChem | 1P00H8F8-500g |

Bis(Dimethylthiocarbamoyl) Sulfide |

97-74-5 | 98% | 500g |

$36.00 | 2025-02-28 |

Tetramethylthiuram monosulfide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Iodine Solvents: Ethanol

2.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur monochloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur dichloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

2.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur monochloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur dichloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 16 h, rt

2.1 Solvents: Acetonitrile ; overnight, rt

2.1 Solvents: Acetonitrile ; overnight, rt

リファレンス

- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

合成方法 5

はんのうじょうけん

1.1 Solvents: Ethanol , Water ; 10 - 15 °C; 1.5 h, 15 °C → 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C

1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C

1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C

1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C

1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C

リファレンス

- Preparation of tetraalkylthiuram monosulfide, China, , ,

合成方法 6

合成方法 7

はんのうじょうけん

リファレンス

- Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide, China, 1984, 19(3), 335-44

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 0 - 5 °C

2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

1.1 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

1.1 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

リファレンス

- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide, European Journal of Medicinal Chemistry, 2018, 143, 632-645

合成方法 9

はんのうじょうけん

1.1 Solvents: Acetonitrile ; overnight, rt

リファレンス

- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

合成方法 10

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide , Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ; 0.1 MPa, 40 - 45 °C; 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

リファレンス

- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

リファレンス

- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium cyanide , Ammonium chloride

1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C

1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C

1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

リファレンス

- Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide, Hemijska Industrija, 1992, 34(1), 193-6

合成方法 16

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

リファレンス

- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology, European Journal of Medicinal Chemistry, 2018, 143, 632-645

合成方法 17

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

リファレンス

- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

- Dimethyldithiocarbamic Acid Sodium Salt

- Methanethioamide,1,1'-trithiobis[N,N-dimethyl-

- Dimethylthyocarbamoyl cloride

- Busan 85

- N,N-dimethylcarbamoyl chloride

- Methanethioamide,1,1'-tetrathiobis[N,N-dimethyl-

- Carbamodithioic acid,N,N-dimethyl-

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:97-74-5)Bis(dimethylthiocarbamyl) sulfide

注文番号:sfd18135

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:97-74-5)Tetramethylthiuram monosulfide

注文番号:A845745

在庫ステータス:in Stock

はかる:100mg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:07

価格 ($):150.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-74-5) 一硫化四甲基秋兰姆

注文番号:LE9455293

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:47

価格 ($):discuss personally

Tetramethylthiuram monosulfide 関連文献

-

David Schmidt,Thomas Zell,Thomas Schaub,Udo Radius Dalton Trans. 2014 43 10816

-

Yang Genyuan,Xu DeXuan,Jin Ruixiang Analyst 1995 120 1657

-

3. Copper-(II) and -(I) co-ordination by hexa-amine ligands of different rigidities. A thermodynamic, structural and electrochemical investigationCarla Bazzicalupi,Andrea Bencini,Samuele Ciattini,Claudia Giorgi,Andrea Masotti,Piero Paoletti,Barbara Valtancoli,Nadav Navon,Dan Meyerstein J. Chem. Soc. Dalton Trans. 2000 2383

-

Vaneet Kumar Sharma,J. S. Aulakh,Ashok Kumar Malik J. Environ. Monit. 2003 5 717

-

M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026

97-74-5 (Tetramethylthiuram monosulfide) 関連製品

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-74-5)Tetramethyl thiuram monosulfide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-74-5)Tetramethylthiuram Monosulfide;≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ